An In-depth Technical Guide to (2S)-Isoxanthohumol: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to (2S)-Isoxanthohumol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(2S)-Isoxanthohumol , a prominent prenylflavonoid found in hops (Humulus lupulus), has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on relevant experimental protocols and signaling pathways for researchers in drug discovery and development.
Chemical Structure and Identification
(2S)-Isoxanthohumol is a chiral flavanone, with the "(2S)" designation indicating the stereochemistry at the C2 position of the chromane-4-one ring system. Its structure is characterized by a dihydroxylated phenyl group at the 2-position, a methoxy and a prenyl group on the A-ring.
Table 1: Chemical Identifiers for (2S)-Isoxanthohumol
| Identifier | Value |
| IUPAC Name | (2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
| CAS Number | 70872-29-6 |
| Molecular Formula | C₂₁H₂₂O₅ |
| Molecular Weight | 354.40 g/mol |
| SMILES | C--INVALID-LINK--\C |
| InChI Key | YKGCBLWILMDSAV-SFHVURJKSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2S)-Isoxanthohumol is critical for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of (2S)-Isoxanthohumol
| Property | Value | Citation |
| Appearance | Light yellow solid | [1] |
| Melting Point | 204-206 °C | [1] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), methanol, and ethanol. Slightly soluble in water. Formulations for in vivo studies often use vehicles like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | [2][3][4] |
| UV max (in Methanol) | 289 nm | [4] |
Biological Activities and Signaling Pathways
(2S)-Isoxanthohumol exhibits a range of biological effects, including antiproliferative, anti-inflammatory, and antiviral activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.
Antiproliferative Activity
(2S)-Isoxanthohumol has demonstrated antiproliferative effects against various cancer cell lines, including breast, ovarian, prostate, and colon cancer cells.[5] This activity is attributed, in part, to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity via NF-κB Pathway Modulation
Isoxanthohumol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Isoxanthohumol can inhibit this pathway by preventing the degradation of IκBα.
Figure 1: Modulation of the NF-κB signaling pathway by (2S)-Isoxanthohumol.
Modulation of Estrogen Receptor Signaling
(2S)-Isoxanthohumol is known to be a phytoestrogen, meaning it can interact with estrogen receptors (ERs).[7] Its precursor, xanthohumol, has been shown to suppress estrogen-dependent cell growth.[8] This interaction can be either agonistic or antagonistic depending on the cellular context and receptor subtype (ERα or ERβ). The modulation of ER signaling is a key area of investigation for its potential therapeutic applications, particularly in hormone-dependent cancers.
Figure 2: Modulation of Estrogen Receptor signaling by (2S)-Isoxanthohumol.
Experimental Protocols
Chiral Separation of Isoxanthohumol Enantiomers by HPLC
To study the specific biological effects of (2S)-Isoxanthohumol, it is essential to separate it from its (2R)-enantiomer, as they may exhibit different activities. The following protocol is based on a published method for the chiral separation of isoxanthohumol.[9][10]
Workflow for Chiral Separation:
Figure 3: Workflow for the chiral separation of isoxanthohumol enantiomers.
Detailed Methodology:
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Sample Preparation: Dissolve the racemic mixture of isoxanthohumol in the mobile phase to a suitable concentration.
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HPLC System:
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Column: Chiralcel OD-H column.
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Mobile Phase: A mixture of hexane and ethanol (e.g., 90:10 v/v). The optimal ratio may require optimization.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at 289 nm.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks.
-
Fraction Collection: Collect the fractions corresponding to each peak separately.
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Purity Analysis: Re-inject the collected fractions onto the same chiral column to confirm their enantiomeric purity.
-
Solvent Evaporation: Evaporate the solvent from the fraction containing the desired (2S)-enantiomer under reduced pressure to obtain the purified compound.
Assessment of Antiproliferative Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. The following is a general protocol that can be adapted for testing the antiproliferative effects of (2S)-Isoxanthohumol.[11][12]
Detailed Methodology:
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (2S)-Isoxanthohumol in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of (2S)-Isoxanthohumol. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of (2S)-Isoxanthohumol relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.
Analysis of NF-κB Pathway Activation by Western Blotting
Western blotting can be used to assess the effect of (2S)-Isoxanthohumol on the NF-κB signaling pathway by measuring the protein levels of key components like IκBα and the nuclear translocation of p65.[6]
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of (2S)-Isoxanthohumol for various time points. After treatment, lyse the cells to extract total protein or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65).
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Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH for total lysates, or a nuclear/cytoplasmic marker for fractionated lysates) to determine the relative changes in protein expression or phosphorylation.
This technical guide provides a foundational understanding of (2S)-Isoxanthohumol for researchers. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this promising natural compound. As with any experimental work, optimization of the described protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Isoxanthohumol, (2S)- - Lifeasible [lifeasible.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoxanthohumol | CAS:521-48-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isoxanthohumol - Wikipedia [en.wikipedia.org]
- 8. Chiral separation of isoxanthohumol and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
